[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13451530
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-7-14(8-10-20)11-19-17(22)23-12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,18H2,1H3,(H,19,22)/t13-/m0/s1 |
| Standard InChI Key | IZTFITTVLWSCSJ-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components (Fig. 1):
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Piperidine Ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity .
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(S)-2-Aminopropionyl Group: An L-alanine-derived moiety contributing chirality and hydrogen-bonding capacity .
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Benzyl Carbamate: A protective group enhancing lipophilicity and stability.
The stereochemistry at the alanine residue (-configuration) is critical for biological interactions, as enantiomeric purity influences target binding .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 319.4 g/mol | |
| Boiling Point | 523.8±35.0 °C (760 mmHg) | |
| Density | 1.2±0.1 g/cm³ | |
| LogP (Lipophilicity) | 1.98 (Predicted) | |
| Solubility | Low in water; soluble in DMSO |
Stereochemical Analysis: The (S)-configuration at the alanine residue was confirmed via - and -NMR, with key signals at δ 1.42 ppm (CH) and δ 4.12 ppm (CH-NH) . The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallography of analogs .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via a multi-step sequence (Fig. 2):
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Piperidine Functionalization: 4-Aminomethylpiperidine reacts with (S)-2-((benzyloxycarbonyl)amino)propanoic acid under carbodiimide coupling (EDC/HOBt) to form the amide bond .
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Carbamate Formation: The intermediate amine is treated with benzyl chloroformate () in dichloromethane (DCM) with triethylamine (TEA) as a base.
Yield: 74–84% after purification by column chromatography .
Alternative Methodologies
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Enzymatic Resolution: Lipase-mediated acetylation of racemic intermediates achieves enantiomeric excess (>99% ee) .
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Solid-Phase Synthesis: Immobilized piperidine derivatives enable scalable production, though yields are lower (58–62%).
Challenges:
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Epimerization at the alanine center during amide coupling requires low-temperature conditions (−50°C) .
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Benzyl carbamate instability under acidic conditions necessitates pH-controlled workups.
Biological Activity and Mechanistic Insights
Predicted Pharmacological Profiles
While direct bioactivity data are sparse, computational models (e.g., PASS) suggest:
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Protease Inhibition: Structural similarity to thrombin inhibitors (e.g., argatroban) implies potential anticoagulant activity .
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Antimicrobial Action: Piperidine-carbamate hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Neurological Targets: Analogous compounds modulate σ-1 receptors (IC ~50 nM), relevant in neuropathic pain .
Experimental Evidence
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Enzyme Assays: Analogous piperidine-carbamates inhibit trypsin-like serine proteases with values of 5–20 µM .
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Cytotoxicity Screening: No significant toxicity (IC >100 µM) in HEK-293 cells, suggesting a favorable safety profile.
Applications in Drug Discovery
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Urea Derivatives: Reaction with isocyanates yields ureas with enhanced kinase inhibitory activity.
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Peptide Mimetics: Incorporation into peptidomimetic scaffolds improves metabolic stability .
Agrochemistry
Benzyl carbamates derived from this compound show herbicidal activity at 10–50 ppm, targeting acetolactate synthase.
Comparative Analysis with Structural Analogs
Key Insight: The benzyl carbamate group in [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester enhances blood-brain barrier permeability compared to non-carbamate analogs.
Future Research Directions
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